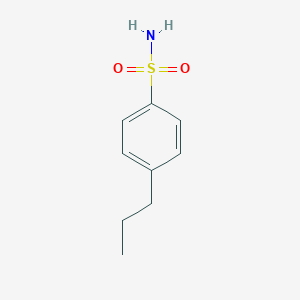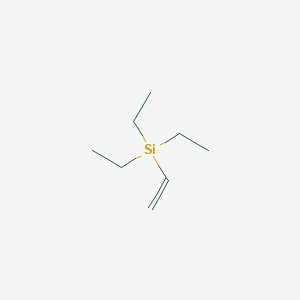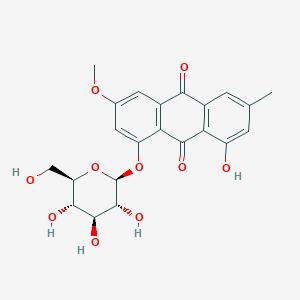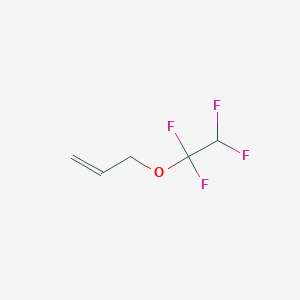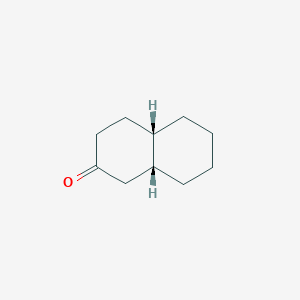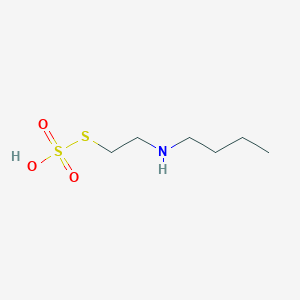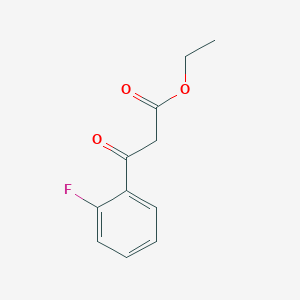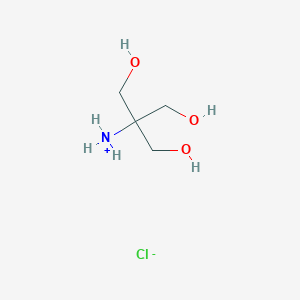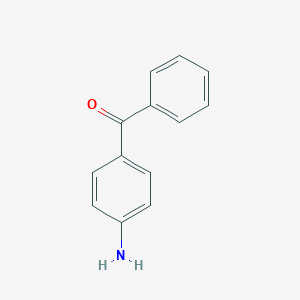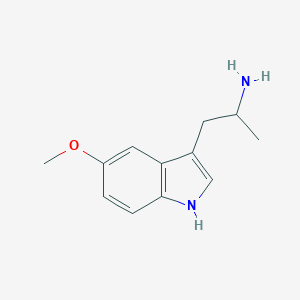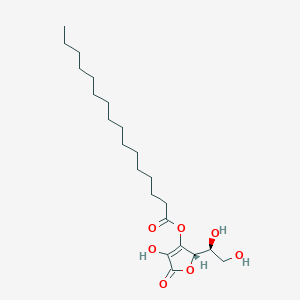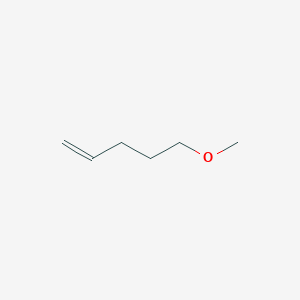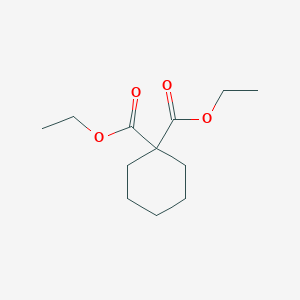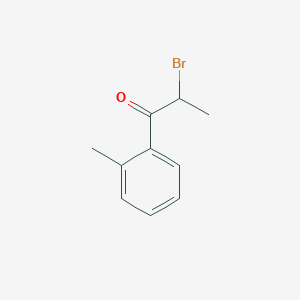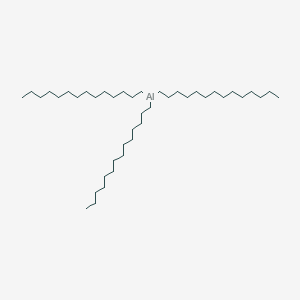
Aluminum, tritetradecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is a type of aluminum salt that is used for its unique properties in various experiments. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes.
作用機序
The mechanism of action of aluminum, tritetradecyl- is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate various chemical reactions, such as the polymerization of olefins.
生化学的および生理学的効果
Aluminum, tritetradecyl- has several biochemical and physiological effects. It has been shown to be toxic to cells in vitro, and it can cause oxidative stress and inflammation. Additionally, this compound can cause DNA damage and cell death. However, the exact mechanisms by which aluminum, tritetradecyl- exerts its toxic effects are not fully understood.
実験室実験の利点と制限
Aluminum, tritetradecyl- has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound has several limitations. It is toxic to cells in vitro, which can limit its use in certain experiments. Additionally, the mechanism of action of aluminum, tritetradecyl- is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
将来の方向性
There are several future directions for research involving aluminum, tritetradecyl-. One area of research could focus on the mechanism of action of this compound. Understanding how it exerts its toxic effects could lead to the development of new treatments for diseases that involve oxidative stress and inflammation. Additionally, research could focus on developing new synthesis methods for aluminum, tritetradecyl- that are more efficient and environmentally friendly. Finally, research could focus on developing new applications for this compound in various fields, such as materials science and catalysis.
Conclusion:
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes. This compound is used as a catalyst in various reactions, and it is also used in the synthesis of various organic compounds. However, it is toxic to cells in vitro, which can limit its use in certain experiments. Future research could focus on understanding the mechanism of action of this compound, developing new synthesis methods, and developing new applications for this compound in various fields.
合成法
The synthesis of aluminum, tritetradecyl- involves the reaction of aluminum chloride with tritetradecyl alcohol. This reaction results in the formation of the aluminum, tritetradecyl- compound. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the resulting product is purified using various techniques such as column chromatography.
科学的研究の応用
Aluminum, tritetradecyl- has several scientific research applications. It is commonly used as a catalyst in various reactions, such as the polymerization of olefins. Additionally, it is used as a co-catalyst in the Ziegler-Natta polymerization reaction. This compound is also used in the synthesis of various organic compounds, such as esters and ethers.
特性
CAS番号 |
1529-58-4 |
|---|---|
製品名 |
Aluminum, tritetradecyl- |
分子式 |
C42H87Al |
分子量 |
619.1 g/mol |
IUPAC名 |
tri(tetradecyl)alumane |
InChI |
InChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3; |
InChIキー |
JVIKNVRZMNQFFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
その他のCAS番号 |
1529-58-4 |
賞味期限 |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



